Bace-IN-1

Übersicht

Beschreibung

BACE-IN-1 ist ein Imidazo[1,2-a]pyridin-Derivat, das das β-Sekretase-Enzym (BACE), das am Abbau des Amyloid-Vorläuferproteins beteiligt ist, hemmt. Diese Verbindung hat aufgrund ihres Potenzials zur Untersuchung von Krankheiten, die mit BACE zusammenhängen, wie z. B. Alzheimer-Krankheit, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Entwicklung von nicht-peptidischen Inhibitoren von BACE-1. Die ersten Inhibitoren dieses Enzyms waren peptidische Verbindungen mit hohem Molekulargewicht und geringer Bioverfügbarkeit. Daher wurde die Suche nach neuen effizienten nicht-peptidischen Inhibitoren von vielen wissenschaftlichen Gruppen unternommen . Der Syntheseweg beinhaltet typischerweise molekulare Modellierungs- und Docking-Studien, um neuartige BACE-1-Liganden zu designen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der Literatur nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, die aus Laborexperimenten abgeleitet wurden. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Wirksamkeit und Sicherheit der Verbindung sicherzustellen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Hydroxidionen. Die Reaktionsbedingungen variieren je nach der spezifischen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen, Drücke und pH-Werte.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten von this compound führen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:

Chemie: this compound wird als Modellverbindung zur Untersuchung der Hemmung von β-Sekretase-Enzymen verwendet.

Biologie: Die Verbindung wird in biologischen Studien eingesetzt, um die Rolle von BACE in zellulären Prozessen zu verstehen.

Medizin: This compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung der Alzheimer-Krankheit untersucht, indem es die Produktion von Amyloid-β-Peptiden hemmt

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf BACE abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von β-Sekretase 1 (BACE-1) hemmt, einem Enzym, das an der Bildung von Beta-Amyloid-Peptiden beteiligt ist. Diese Peptide werden für die Entwicklung der Alzheimer-Krankheit als bedeutsam angesehen. Durch die Hemmung von BACE-1 reduziert this compound die Produktion von Beta-Amyloid-Peptiden, wodurch möglicherweise das Fortschreiten der Alzheimer-Krankheit verlangsamt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BACE-IN-1 involves the development of non-peptidic inhibitors of BACE-1. The initial inhibitors of this enzyme were peptidic compounds with high molecular weight and low bioavailability. Therefore, the search for new efficient non-peptidic inhibitors has been undertaken by many scientific groups . The synthetic route typically involves molecular modeling and docking studies to design novel BACE-1 ligands .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The process may include steps such as purification, crystallization, and quality control to ensure the compound’s efficacy and safety.

Analyse Chemischer Reaktionen

Types of Reactions

BACE-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

BACE-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: this compound is used as a model compound for studying the inhibition of β-secretase enzymes.

Biology: The compound is employed in biological studies to understand the role of BACE in cellular processes.

Medicine: This compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting the production of amyloid-beta peptides

Industry: The compound is used in the development of new drugs and therapeutic agents targeting BACE.

Wirkmechanismus

BACE-IN-1 exerts its effects by inhibiting the activity of β-secretase 1 (BACE-1), an enzyme involved in generating beta-amyloid peptides. These peptides are believed to play a significant role in the development of Alzheimer’s disease. By inhibiting BACE-1, this compound reduces the production of beta-amyloid peptides, potentially slowing the progression of Alzheimer’s disease .

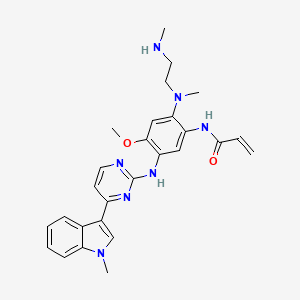

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die BACE-IN-1 ähneln, gehören:

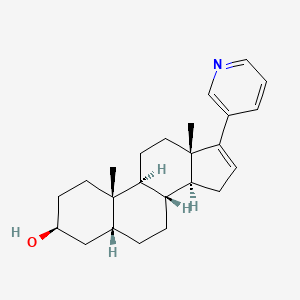

Verubecestat: Ein BACE-1-Inhibitor, der auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht wurde.

27-Deoxywithaferin A: Eine weitere natürliche Verbindung mit erheblichem Potenzial als BACE-1-Inhibitor.

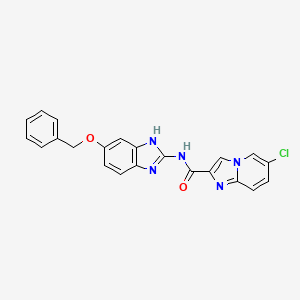

Einzigartigkeit von this compound

This compound zeichnet sich durch seine Imidazo[1,2-a]pyridin-Struktur aus, die eine einzigartige Bindungsaffinität und Spezifität für BACE-1 bietet. Diese strukturelle Einzigartigkeit ermöglicht eine effektivere Hemmung des Enzyms im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

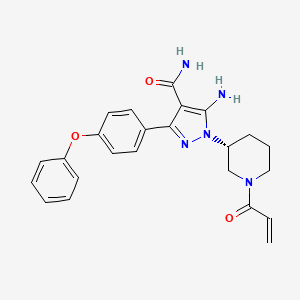

IUPAC Name |

6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBUEKXIUDQBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

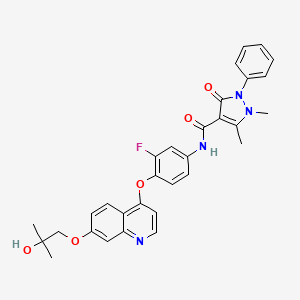

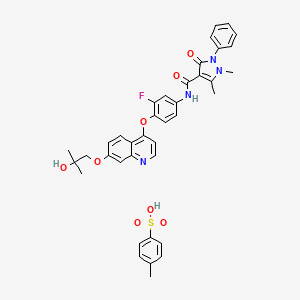

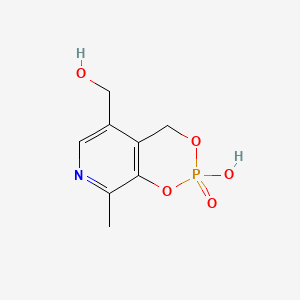

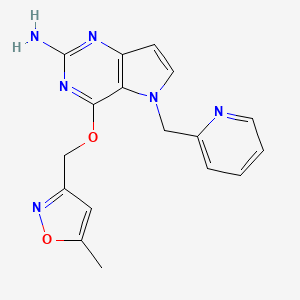

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)